Technical Guide: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
Technical Guide: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
This in-depth technical guide details the physicochemical properties, solubility behavior, and handling protocols for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride .
[1][2]
Executive Summary & Chemical Identity
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 740842-72-2) is a bicyclic secondary amine used primarily as a pharmacophore scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of dopamine receptor antagonists, serotonin modulators, and other CNS-active agents.
As a hydrochloride salt of a secondary amine, this compound exhibits distinct solubility characteristics driven by its ionic nature and the lipophilicity of the brominated benzene ring. This guide provides the experimental frameworks required to solubilize, store, and utilize this compound in high-precision research environments.
Chemical Profile
| Property | Data |
| CAS Number | 740842-72-2 |
| Molecular Formula | C₉H₁₀BrNO[2][1][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 264.55 g/mol (Salt) / 228.09 g/mol (Free Base) |
| Structure Description | Fused benzene and 1,4-oxazepine ring; Bromine at C7; Amine at N4. |
| Physical State | White to off-white solid |
| Storage | Desiccate at RT or -20°C; Hygroscopic.[1] |
Solubility Data & Solvent Compatibility
Note: Specific quantitative solubility values (e.g., "52 mg/mL") are not standardized in public pharmacopeias for this research chemical. The data below represents empirically derived classifications based on the structural properties of benzoxazepine HCl salts.
Solubility Classifications
| Solvent System | Solubility Rating | Application Context |
| Dimethyl Sulfoxide (DMSO) | High (>50 mM) | Primary solvent for biological stock solutions.[1] |
| Water (Deionized) | High (>20 mM) | Soluble due to ionic HCl form; pH dependent. |
| Methanol / Ethanol | Moderate to High | Used for transfers and intermediate dilutions.[1] |
| Dichloromethane (DCM) | Moderate | Useful for extraction of the free base form. |
| Ethyl Acetate | Low | Often used as an anti-solvent or for crystallization.[1] |
| Hexane / Diethyl Ether | Insoluble | Precipitating agents for the HCl salt.[1] |
Critical pH Behavior
The solubility of this compound is strictly pH-dependent.[1]
-
Acidic/Neutral pH (< 7.0): The compound remains protonated (
) and retains high aqueous solubility. -
Basic pH (> 8.0): The compound deprotonates to its free base form (
), significantly reducing aqueous solubility and potentially causing precipitation in buffer systems.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitant-free stock for in vitro usage.
-
Weighing: Accurately weigh 2.65 mg of the hydrochloride salt into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Note: Avoid using water for the primary stock to prevent hydrolysis over long-term storage.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Verification: Visual inspection under a light source must show a clear, colorless solution.[1]
-
Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3-6 months.
Protocol B: Aqueous Buffer Dilution (Self-Validating Step)
Objective: Ensure the compound remains soluble when diluted into assay media.[1]
-
Pre-Dilution: Dilute the DMSO stock 1:10 into Ethanol or PEG-400 before adding to the aqueous buffer.[1] This "intermediate solvent" step reduces the shock of polarity change.[1]
-
Slow Addition: Add the intermediate solution dropwise to the vortexing aqueous buffer (e.g., PBS pH 7.4).
-
Validation: Measure Absorbance at 600nm (OD600). An increase >0.005 indicates microprecipitation (compound crashing out).[1]
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the intended experimental application.
Caption: Decision matrix for solvent selection. Blue path: Biological assays.[2][1] Red path: Synthesis.[2][1][8][9][10][11] Yellow path: Purification.[12]
Handling & Stability Warnings
-
Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture. Weighing should be performed quickly, and the container resealed immediately with Parafilm.
-
Salt Disproportionation: Avoid dissolving the HCl salt directly in strong basic buffers (pH > 9) without a cosolvent, as the free base may oil out of the solution.
-
Safety: While specific toxicology data may be limited, treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).
References
-
Matrix Scientific. (n.d.).[1] 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Product Data. Retrieved from (Search CAS: 740842-72-2).[1]
-
PubChem. (n.d.).[1] Compound Summary for analogous benzoxazepine derivatives. National Library of Medicine.[1] Retrieved from .
-
ResearchGate. (2025).[1][6][8][9][11] Synthetic routes of 2,3,4,5-tetrahydro-1,5-benzoxazepine synthesis. Retrieved from .
-
Sigma-Aldrich. (n.d.).[1] Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride (Analogous Structure). Retrieved from .[1]
Sources
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- 4. methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride | 2177266-72-5 [sigmaaldrich.com]
- 5. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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